molecular formula C35H42O12 B14677073 Trisflavaspidic acid CAS No. 36253-23-3

Trisflavaspidic acid

Cat. No.: B14677073
CAS No.: 36253-23-3
M. Wt: 654.7 g/mol
InChI Key: YAWQELJXNKRLJI-UHFFFAOYSA-N
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Description

Trisflavaspidic acid is a naturally occurring phloroglucinol derivative found in the rhizomes of the plant Dryopteris crassirhizoma. This compound has garnered attention due to its diverse biological activities, including antiviral, antioxidant, and antidiabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisflavaspidic acid can be synthesized through the isolation and purification processes from the rhizomes of Dryopteris crassirhizoma. The rhizomes are subjected to various extraction techniques, including solvent extraction and chromatographic separation, to obtain the pure compound .

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods.

Chemical Reactions Analysis

Types of Reactions: Trisflavaspidic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Substitution: Various nucleophiles and electrophiles are used under different conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of this compound .

Scientific Research Applications

Comparison with Similar Compounds

Trisflavaspidic acid is structurally related to other phloroglucinol derivatives, such as northis compound ABB and this compound BBB . These compounds share similar biological activities but differ in their specific molecular structures and potency:

This compound stands out due to its unique combination of antiviral, antidiabetic, and antioxidant properties, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

36253-23-3

Molecular Formula

C35H42O12

Molecular Weight

654.7 g/mol

IUPAC Name

2-butanoyl-4-[[3-butanoyl-5-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C35H42O12/c1-7-10-20(36)23-27(40)15(4)26(39)16(29(23)42)13-17-28(41)18(31(44)24(30(17)43)21(37)11-8-2)14-19-32(45)25(22(38)12-9-3)34(47)35(5,6)33(19)46/h39-46H,7-14H2,1-6H3

InChI Key

YAWQELJXNKRLJI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)CC3=C(C(C(=O)C(=C3O)C(=O)CCC)(C)C)O)O)O)C)O

Origin of Product

United States

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